
1-(3,4-dimethoxybenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a urea derivative with a pyridinyl triazole and a dimethoxybenzyl group. Urea derivatives are known for their wide range of biological activities, including anticancer, antiviral, and antibacterial properties . The pyridinyl triazole group is a common motif in medicinal chemistry, known for its diverse biological activities .
Molecular Structure Analysis
The compound has a molecular formula of C25H31N5O3 and a molecular weight of 449.555. It contains a urea group, a pyridinyl triazole group, and a dimethoxybenzyl group.Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition Research on similar compounds, particularly those containing triazole and pyridyl groups, has demonstrated effectiveness as corrosion inhibitors. For instance, Schiff’s bases with pyridyl substituted triazoles have been investigated for their corrosion inhibition properties for mild steel in acidic environments (Ansari, Quraishi, & Singh, 2014). This suggests that 1-(3,4-dimethoxybenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea could potentially be explored for corrosion inhibition applications due to structural similarities.
2. Antimicrobial Applications Compounds featuring triazole and pyridine groups have also been explored for their antimicrobial properties. For example, synthesis and surface activity of 1,2,4-triazole derivatives have been studied, revealing that such compounds can serve as effective antimicrobials and surface-active agents (El-Sayed, 2006). This indicates a potential research pathway for investigating the antimicrobial efficacy of the specific compound .
3. Anticancer Research The structural components of the specified compound, particularly the presence of urea, pyridine, and triazole rings, align with those found in compounds evaluated for anticancer activities. A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlighted their antiproliferative effects against various cancer cell lines, suggesting potential anticancer applications (Feng et al., 2020). This implies that further research into 1-(3,4-dimethoxybenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea could uncover valuable anticancer properties.
Zukünftige Richtungen
Given the wide range of biological activities exhibited by urea derivatives and pyridinyl triazoles, this compound could be a potential candidate for further study in medicinal chemistry . Future research could focus on elucidating its mechanism of action and optimizing its structure for better activity and selectivity.
Wirkmechanismus
Triazole derivatives
The compound contains a 1,2,3-triazole ring, which is a type of nitrogen-containing heterocycle. Triazole derivatives are known to produce a variety of biological effects , due to their structural characteristics that make it easier to bind with target molecules . They have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Dimethoxyphenyl and Pyridinyl groups
The compound also contains a 3,4-dimethoxyphenyl group and a pyridin-4-yl group. Compounds containing these groups are often involved in hydrogen bonding with their targets, which can influence their biological activity .
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-26-16-4-3-13(9-17(16)27-2)10-20-18(25)21-11-14-12-24(23-22-14)15-5-7-19-8-6-15/h3-9,12H,10-11H2,1-2H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCGHVXMXBCGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxybenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

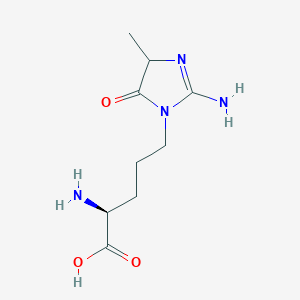
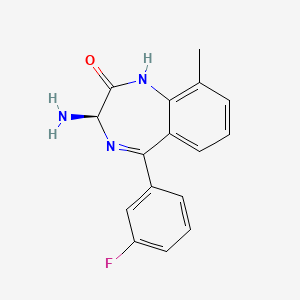
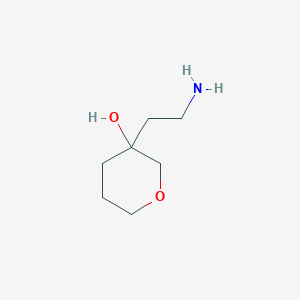
![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2700608.png)
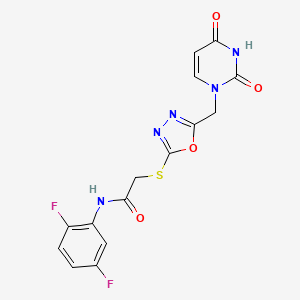
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B2700613.png)
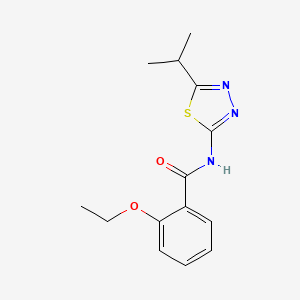
![1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride](/img/structure/B2700615.png)
![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)
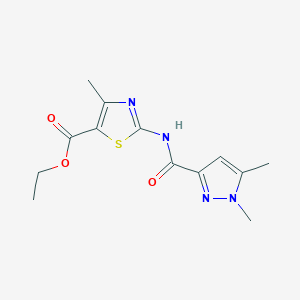
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2700620.png)
